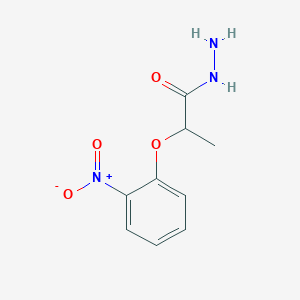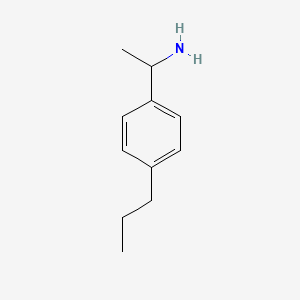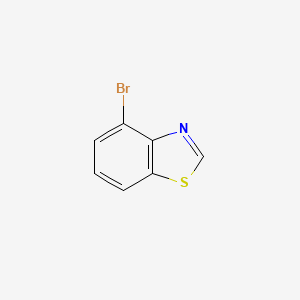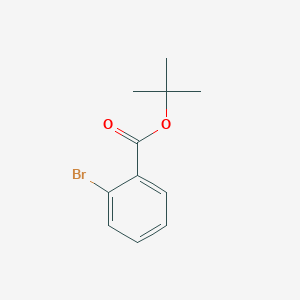
5-Bromo-2-mercaptobenzotiazol
Descripción general
Descripción
5-Bromo-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-mercaptobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-mercaptobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
5-Bromo-2-mercaptobenzotiazol sirve como un bloque de construcción versátil en la síntesis de varios compuestos biológicamente activos. Su reactividad permite la creación de una amplia gama de azoles aromáticos, que son cruciales en el diseño de fármacos debido a su significativa actividad biológica y farmacológica . La capacidad del compuesto para someterse fácilmente a la funcionalización lo convierte en un precursor valioso en el desarrollo de nuevos fármacos.
Agentes antibacterianos
La investigación ha demostrado que los derivados de benzotiazol, incluido el this compound, exhiben una potente actividad antibacteriana. Funcionan inhibiendo enzimas bacterianas críticas como la dihidroorotasa, la ADN girasa y la uridina difosfato-n-acetil enol piruvilo glucosamina reductasa (MurB) . Estas propiedades lo convierten en un candidato prometedor para el desarrollo de nuevos antibióticos para combatir la resistencia antimicrobiana.
Aplicaciones de química verde
Los principios de la química verde enfatizan el uso de sustancias y procesos ambientalmente benignos. El this compound se puede utilizar en la síntesis "en un solo recipiente" y en la síntesis secuencial de varios pasos que se alinean con estos principios, minimizando el uso de solventes tóxicos y reduciendo la formación de productos secundarios .
Mecanismo De Acción
Mode of Action
5-Bromo-2-mercaptobenzothiazole interacts with its targets, the hCAs, by inhibiting their activity. The compound showed preferential inhibition of the hCA II isoform with a KI of 0.97 mM, followed by hCA XII (KI 1.9 mM) . The inhibition of these enzymes affects the reversible hydration of carbon dioxide, which can have various downstream effects.
Biochemical Pathways
The inhibition of hCAs by 5-Bromo-2-mercaptobenzothiazole affects several physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Abnormal levels or activities of these enzymes are commonly associated with various diseases .
Pharmacokinetics
The compound’s molecular weight is 24615 , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Bromo-2-mercaptobenzothiazole’s action primarily involve the inhibition of hCAs. This can lead to changes in the physiological processes that these enzymes are involved in, potentially affecting pH regulation, gas exchange, ion transport, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-mercaptobenzothiazole. For example, the compound has been detected in urban air, probably because of tyre abrasion . The exposure of the general public to 5-Bromo-2-mercaptobenzothiazole from using rubber-containing goods is much smaller than the exposure of workers in chemical plants .
Direcciones Futuras
Benzothiazoles, including 2-mercaptobenzothiazoles, are biologically active and industrially demanded compounds . They are attracting great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new drugs and materials and new synthetic approaches and patterns of reactivity may be useful for future research .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-mercaptobenzothiazole plays a significant role in biochemical reactions, particularly as an inhibitor of several enzymes. It has been reported to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are crucial as they can modulate various biochemical pathways, leading to changes in cellular functions. The nature of these interactions often involves the binding of 5-Bromo-2-mercaptobenzothiazole to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 5-Bromo-2-mercaptobenzothiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in signaling pathways can lead to altered gene expression profiles and metabolic fluxes. Additionally, 5-Bromo-2-mercaptobenzothiazole has been identified as a potential carcinogen, with studies showing an increase in the incidence of tumors in experimental animals exposed to the compound .
Molecular Mechanism
At the molecular level, 5-Bromo-2-mercaptobenzothiazole exerts its effects through specific binding interactions with biomolecules. It acts as a mechanism-based inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism. The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-mercaptobenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-mercaptobenzothiazole can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to the compound can result in chronic effects on cellular processes, including potential carcinogenic effects .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-mercaptobenzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that the compound has a low toxicity in mice, with an LD50 of greater than 960 mg/kg . At higher doses, it has been associated with an increased incidence of tumors and other adverse effects .
Metabolic Pathways
5-Bromo-2-mercaptobenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interactions with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase are particularly noteworthy . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-mercaptobenzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-mercaptobenzothiazole is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
5-bromo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHQGCOLOHTELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402949 | |
| Record name | 5-Bromo-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71216-20-1 | |
| Record name | 5-Bromo-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)


